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Compound of Interest

Compound Name: Batzelladine L

Cat. No.: B15559758

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of Batzelladine L's

diverse biological activities. Batzelladine L, a marine alkaloid, has demonstrated a broad

spectrum of bioactivities, including anticancer, antimicrobial, antimalarial, and antiviral

properties. This document summarizes the quantitative data from various studies, presents

detailed experimental protocols for both computational and in vitro validation, and visualizes

key workflows and signaling pathways.

Quantitative Bioactivity Data of Batzelladine L and
Analogs
The following tables summarize the reported quantitative data for Batzelladine L and related

compounds across various biological targets. This data provides a foundation for

understanding the potency and spectrum of activity, crucial for guiding in silico modeling efforts.

Table 1: Anticancer and Cytotoxic Activity (IC50 Values)
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Compound Cell Line Activity
IC50
(µg/mL)

IC50 (µM) Reference

Batzelladine

L

A549 (Lung

Carcinoma)
Anticancer >1 -

Batzelladine

L

DU-145

(Prostate

Carcinoma)

Anticancer >1 -

Batzelladine

L

SK-BR3

(Breast

Cancer)

Anticancer - -

Batzelladine

L

SK-MEL-28

(Melanoma)
Anticancer >1 -

Batzelladine

L

HT-29 (Colon

Adenocarcino

ma)

Anticancer >1 -

Batzelladine

L

HepG2

(Hepatocellul

ar

Carcinoma)

Cytotoxicity - 14

Table 2: Antimicrobial and Antiparasitic Activity (IC50
and MIC Values)
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Compound Organism Activity
IC50
(µg/mL)

MIC (µg/mL) Reference

Batzelladine

L

Mycobacteriu

m

intracellulare

Antimicrobial 0.25 -

Batzelladine

L

Mycobacteriu

m

tuberculosis

Antimicrobial - 1.68

Batzelladine

L

Leishmania

donovani

Antileishmani

al
1.9 -

Batzelladine

L

Plasmodium

falciparum

(FcB1 strain)

Antimalarial - 0.3 µM

Batzelladine

L

Plasmodium

falciparum

(3D7 strain)

Antimalarial - 0.4 µM

Batzelladine

L

Early Ring

Stage P.

falciparum

Antimalarial - 0.4 ± 0.1 µM

Batzelladine

D

Staphylococc

us aureus

(MSSA)

Antimicrobial - 8

Batzelladine

D

Staphylococc

us aureus

(MRSA)

Antimicrobial - 8

Table 3: In Silico Binding Affinities
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Compound/An
alog

Target Method
Binding
Energy
(kcal/mol)

Reference

Batzelladine

Analogs

SARS-CoV-2

Main Protease

(Mpro)

Molecular

Docking

-7.12 ± 0.60 to

-6.22 ± 0.37

Batzelladine K

Analog

Plasmodium

falciparum

Lactate

Dehydrogenase

(PfLDH)

CDOCKER

-43.25

(interaction

energy)

Experimental Protocols
This section details the methodologies for key in silico and in vitro experiments relevant to the

study of Batzelladine L's bioactivity.

In Silico Modeling Protocols
Molecular docking is a computational technique used to predict the preferred orientation of one

molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding mode and affinity of Batzelladine L to a specific protein

target.

Protocol:

Protein Preparation:

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

Remove water molecules and any co-crystallized ligands.

Add polar hydrogens and assign atomic charges using a molecular modeling software

suite (e.g., AutoDock Tools, Discovery Studio).
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Define the binding site (active site) based on the co-crystallized ligand or through binding

pocket prediction algorithms.

Ligand Preparation:

Draw the 2D structure of Batzelladine L using a chemical drawing software (e.g.,

ChemDraw) and convert it to a 3D structure.

Perform energy minimization of the ligand structure using a suitable force field (e.g.,

CHARMm).

Assign rotatable bonds.

Docking Simulation:

Define the grid box dimensions to encompass the entire binding site of the target protein.

Perform the docking simulation using a docking program such as AutoDock Vina or

CDOCKER.

The program will generate multiple binding poses of the ligand within the protein's active

site.

Analysis of Results:

Analyze the predicted binding poses and their corresponding binding energies (or docking

scores). The pose with the lowest binding energy is typically considered the most

favorable.

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions)

using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).

MD simulations are used to study the physical movements of atoms and molecules in a system

over time.

Objective: To assess the stability of the Batzelladine L-protein complex and to refine the

binding mode predicted by molecular docking.
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Protocol:

System Setup:

Use the best-docked pose of the Batzelladine L-protein complex as the starting structure.

Solvate the complex in a water box (e.g., TIP3P water model).

Add counter-ions to neutralize the system.

Energy Minimization:

Perform energy minimization of the entire system to remove any steric clashes.

Equilibration:

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume

(NVT ensemble).

Perform a subsequent equilibration run under constant pressure and temperature (NPT

ensemble) to ensure the system reaches a stable density.

Production Run:

Run the production MD simulation for a desired length of time (e.g., 100 ns). Trajectories

(atomic coordinates over time) are saved at regular intervals.

Trajectory Analysis:

Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation

(RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to

identify flexible regions, and protein-ligand interactions over time.

In Vitro Validation Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.

Objective: To determine the cytotoxic effect of Batzelladine L on cancer cell lines.
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Protocol:

Cell Seeding:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Compound Treatment:

Treat the cells with various concentrations of Batzelladine L (typically in a serial dilution).

Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

Incubation:

Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified

CO2 incubator.

MTT Addition:

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each

well and incubate for 2-4 hours. Living cells with active mitochondrial reductases will

convert the yellow MTT to purple formazan crystals.

Solubilization:

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the

formazan crystals.

Absorbance Measurement:

Measure the absorbance of the solution at a specific wavelength (typically between 500

and 600 nm) using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration compared to the vehicle

control. Determine the IC50 value, which is the concentration of the compound that inhibits

cell growth by 50%.
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This assay measures the ability of a compound to inhibit the fusion of cells expressing the HIV-

1 envelope glycoprotein (Env) with cells expressing the CD4 receptor.

Objective: To evaluate the anti-HIV activity of Batzelladine L by measuring its effect on viral

entry.

Protocol:

Cell Preparation:

Prepare effector cells expressing the HIV-1 Env glycoprotein and a reporter gene (e.g.,

luciferase or β-galactosidase).

Prepare target cells expressing the CD4 receptor and CCR5/CXCR4 co-receptors.

Compound Incubation:

Pre-incubate either the effector or target cells with various concentrations of Batzelladine
L.

Co-culture:

Co-culture the effector and target cells to allow for cell-cell fusion.

Incubation:

Incubate the co-culture for a specific period to allow for fusion and reporter gene

expression.

Reporter Gene Assay:

Lyse the cells and measure the activity of the reporter gene (e.g., luminescence for

luciferase).

Data Analysis:

Calculate the percentage of fusion inhibition for each concentration of Batzelladine L
compared to the untreated control. Determine the IC50 value.
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Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key processes

in the in silico analysis of Batzelladine L and its known mechanism of action in HIV-1 inhibition.

In Silico Bioactivity Screening Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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